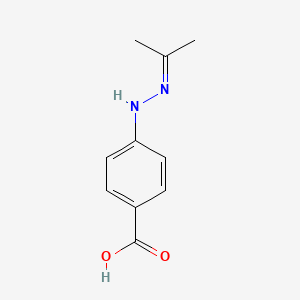

4-(2-(Propan-2-ylidene)hydrazinyl)benzoic acid

Description

4-(2-(Propan-2-ylidene)hydrazinyl)benzoic acid is an organic compound with the molecular formula C10H12N2O2 It features a benzoic acid moiety substituted with a hydrazone group, which is further modified by an isopropylidene group

Properties

IUPAC Name |

4-(2-propan-2-ylidenehydrazinyl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2/c1-7(2)11-12-9-5-3-8(4-6-9)10(13)14/h3-6,12H,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDTOXGJVZDAYNN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NNC1=CC=C(C=C1)C(=O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(Propan-2-ylidene)hydrazinyl)benzoic acid typically involves the reaction of 4-hydrazinobenzoic acid with acetone under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which is then stabilized by the isopropylidene group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(2-(Propan-2-ylidene)hydrazinyl)benzoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce hydrazine derivatives.

Scientific Research Applications

Organic Synthesis

4-(2-(Propan-2-ylidene)hydrazinyl)benzoic acid serves as a versatile building block in organic synthesis. It can be utilized in the formation of more complex molecules through various chemical reactions, such as:

- Condensation Reactions : This compound can react with aldehydes or ketones to form hydrazones, which are valuable intermediates in organic chemistry.

- Reduction and Oxidation Reactions : It can undergo reduction using sodium borohydride or oxidation with potassium permanganate, facilitating the synthesis of different derivatives.

Enzyme Inhibition Studies

The hydrazinyl group in this compound allows for interactions with biological molecules, making it a candidate for enzyme inhibition studies. Research indicates that it may inhibit specific enzymes involved in various biochemical pathways, potentially leading to therapeutic applications in treating diseases .

Antioxidant Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant antioxidant properties. For instance, compounds derived from this structure showed superior antioxidant activities when tested using the DPPH method, indicating their potential use as natural antioxidants in pharmaceuticals and food preservation .

Antimicrobial Properties

Research has also highlighted the antimicrobial effects of this compound and its derivatives against various pathogens. The ability to inhibit microbial growth suggests potential applications in developing new antimicrobial agents for treating infections .

Industrial Applications

In the industrial sector, this compound can be employed in the production of specialty chemicals and materials with unique properties. Its reactivity allows for the development of new materials that could be utilized in coatings, adhesives, and other industrial applications .

Case Study 1: Antioxidant Efficacy

A study evaluated the antioxidant efficacy of several derivatives of this compound using various assays (DPPH, ABTS). Compounds were tested at concentrations of 20 μg/mL, revealing antioxidant activities ranging from 70% to 72%, outperforming traditional antioxidants like butylated hydroxyanisole (BHA) .

Case Study 2: Enzyme Inhibition

In another study focusing on enzyme inhibition, derivatives were tested against myeloperoxidase (MPO), showing promising results that indicate their potential as therapeutic agents targeting inflammatory pathways .

Mechanism of Action

The mechanism by which 4-(2-(Propan-2-ylidene)hydrazinyl)benzoic acid exerts its effects involves interactions with molecular targets such as enzymes or receptors. The hydrazone group can form stable complexes with metal ions, influencing various biochemical pathways. Additionally, the aromatic ring and carboxylic acid group can participate in hydrogen bonding and hydrophobic interactions, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

4-Hydrazinobenzoic acid: Lacks the isopropylidene group, making it less sterically hindered.

4-(2-(Methylidene)hydrazinyl)benzoic acid: Contains a methylidene group instead of an isopropylidene group, affecting its reactivity and stability.

4-(2-(Ethylidene)hydrazinyl)benzoic acid: Features an ethylidene group, which alters its chemical properties compared to the isopropylidene derivative.

Uniqueness

4-(2-(Propan-2-ylidene)hydrazinyl)benzoic acid is unique due to the presence of the isopropylidene group, which provides steric hindrance and influences the compound’s reactivity and stability. This structural feature can enhance its binding affinity in biochemical applications and improve its performance in industrial processes.

Biological Activity

4-(2-(Propan-2-ylidene)hydrazinyl)benzoic acid, a hydrazone derivative, has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article delves into the compound's biological activity, supported by data tables, research findings, and case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 246.27 g/mol. Its structure features a hydrazinyl group that contributes to its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₄N₄O₂ |

| Molecular Weight | 246.27 g/mol |

| IUPAC Name | This compound |

| CAS Number | [Not provided] |

Antimicrobial Activity

Research indicates that derivatives of benzoic acid, including hydrazones, exhibit significant antimicrobial properties. In particular, this compound has shown effectiveness against various bacterial strains.

- Study Findings : A study demonstrated that this compound inhibited the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics like kanamycin .

Anticancer Activity

The anticancer potential of hydrazone derivatives has been explored extensively. The compound has been tested against several cancer cell lines.

- Case Study : In vitro studies revealed that this compound exhibited cytotoxic effects on human cancer cell lines such as MCF-7 and A549, with IC50 values indicating promising anticancer activity .

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 5.97 |

| A549 | 3.42 |

Anti-inflammatory Properties

The compound's anti-inflammatory properties are attributed to its ability to modulate inflammatory pathways.

- Mechanism of Action : The hydrazinyl group allows for interaction with inflammatory mediators, potentially reducing the production of pro-inflammatory cytokines .

The biological activity of this compound is believed to involve multiple mechanisms:

- Enzyme Inhibition : It may inhibit enzymes involved in inflammation and cancer progression.

- Reactive Oxygen Species (ROS) : The compound can scavenge ROS, reducing oxidative stress in cells.

- Cell Signaling Pathways : It may interfere with signaling pathways that promote cell proliferation in cancer cells.

Research Findings

Recent studies have highlighted the broad biological implications of this compound:

- Inhibition of Laccase-Producing Fungi : The compound was effective against phytopathogenic fungi, suggesting its use in agricultural applications .

- Protein Degradation Pathways : Research indicated that it promotes the activity of the ubiquitin-proteasome pathway and autophagy-lysosome pathway in fibroblasts, which are crucial for maintaining cellular homeostasis .

Q & A

Q. What are the optimal synthetic routes for 4-(2-(propan-2-ylidene)hydrazinyl)benzoic acid, and how can yield discrepancies be addressed?

The compound is typically synthesized via condensation of substituted benzoic acid derivatives with propan-2-ylidene hydrazine. For example, aromatic hydrazones like 4-[(2E)-2-(2-nitrobenzylidene)hydrazinyl]benzoic acid (NBHZ) are synthesized by refluxing hydrazine hydrate with carbonyl precursors, achieving yields of 58–70% after recrystallization . Lower yields (e.g., 34–40% in related hydrazinyl benzoic acids) may arise from competing side reactions or incomplete purification; optimizing solvent polarity (e.g., ethanol vs. DCM) and reaction time can mitigate this .

Q. Which spectroscopic techniques are critical for characterizing the hydrazinyl moiety in this compound?

- IR Spectroscopy : Look for N–H stretching (3200–3300 cm⁻¹) and C=O (1680–1720 cm⁻¹) bands.

- NMR : Hydrazone protons (N–H) appear as broad singlets near δ 10–12 ppm. The propan-2-ylidene group shows methyl resonances as singlets at δ 1.5–2.0 ppm in H NMR .

- HRMS : Confirm molecular ion peaks with <5 ppm mass error, e.g., [M+H]⁺ at m/z 206.24 for CHNO .

Q. How is the IUPAC nomenclature determined for derivatives of this compound?

The parent structure follows the format 4-[2-(propan-2-ylidene)hydrazinyl]benzoic acid , where substituents are numbered based on benzoic acid’s carboxyl group as position 1. For example, methyl or hydroxyl substituents on the benzene ring are prioritized in numbering .

Advanced Research Questions

Q. What computational methods are suitable for studying electronic properties and reactivity?

Density Functional Theory (DFT) can model electron localization function (ELF) maps to predict reactive sites. For hydrazones, ELF analysis reveals electron density shifts at the hydrazine-carbonyl junction, guiding predictions for nucleophilic/electrophilic behavior . Pair with Gaussian09 or ORCA for geometry optimization and electrostatic potential surface mapping.

Q. How can crystallographic data resolve ambiguities in molecular conformation?

Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement is recommended. For example, SHELXL resolves torsional angles in hydrazinyl derivatives to confirm E/Z isomerism. Use a Bruker D8 VENTURE diffractometer (Mo-Kα radiation, λ = 0.71073 Å) and refine anisotropic displacement parameters to R < 0.05 .

Q. What strategies address contradictory biological activity data in structure-activity relationship (SAR) studies?

- In vitro assays : Test cytotoxicity across multiple cell lines (e.g., Caco-2 colon adenocarcinoma) at 6.25–100 µM to identify dose-dependent trends .

- Molecular docking : Use AutoDock Vina to compare binding affinities with targets like Shp2 phosphatase (PDB ID: 3B7O). Contradictions may arise from off-target interactions; validate with gene expression profiling (e.g., RT-qPCR for apoptosis markers) .

Q. How are by-products in hydrazinyl benzoic acid synthesis characterized and minimized?

LC-MS and preparative TLC isolate by-products like cyanomethyl esters (e.g., compound 7a in Table 1 ). Optimize cyclization conditions (e.g., NaH in THF at 0°C) to suppress open-chain intermediates.

Methodological Best Practices

- Synthetic Reproducibility : Document reaction parameters (solvent purity, reflux duration) to ensure consistency. For example, microwave-assisted synthesis (Biotage reactor) reduces variability in cyclization steps .

- Data Validation : Cross-reference spectroscopic data with databases (PubChem CID: 2796587 ) and report melting points with DSC curves to confirm purity.

- Ethical Reporting : Disclose negative results (e.g., low yields in Table 1 ) to guide troubleshooting.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.